N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
CAS No.: 2088763-17-9
Cat. No.: VC2897083
Molecular Formula: C11H9Cl3F2N4O3S
Molecular Weight: 421.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2088763-17-9 |
|---|---|
| Molecular Formula | C11H9Cl3F2N4O3S |
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C11H9Cl3F2N4O3S/c1-24(22,23)18-7-3-8(6(14)2-5(7)13)20-11(21)19(10(15)16)9(4-12)17-20/h2-3,10,18H,4H2,1H3 |
| Standard InChI Key | PFKDDUZSDFUYEI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CCl)C(F)F |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CCl)C(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s architecture comprises three primary functional domains:
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Sulfonamide group (-SO₂NH₂): Positioned at the N-terminus, this group enhances hydrogen-bonding capacity and influences solubility.
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Chlorinated benzene ring: Substituted with dichloro groups at positions 2 and 4, this aromatic system contributes to steric bulk and electron-withdrawing effects.
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Fluorinated triazole moiety: A 1,2,4-triazole ring substituted with chloromethyl (-CH₂Cl) and difluoromethyl (-CF₂H) groups at positions 3 and 4, respectively, introduces electrophilic character and metabolic stability.
The spatial arrangement of these groups facilitates interactions with hydrophobic enzyme pockets and active-site nucleophiles. Density functional theory (DFT) optimizations reveal a planar conformation for the triazole ring, while the sulfonamide group adopts a tetrahedral geometry .
Spectroscopic and Physicochemical Properties
Key physicochemical parameters include:
The moderate lipophilicity (LogP = 3.2) suggests favorable membrane permeability, while low aqueous solubility necessitates formulation adjuvants for agricultural applications.
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Computer-assisted synthesis planning (CASP) tools trained on 17.5 million reactions from patent and electronic lab notebook datasets propose two primary routes :
Route A (Linear Synthesis):
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Chlorination of 5-amino-2,4-dichlorobenzenesulfonamide using SOCl₂.
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Cyclocondensation with difluoromethyl isocyanate to form the triazole core.
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Functionalization via nucleophilic substitution at the chloromethyl position.
Route B (Convergent Synthesis):
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Independent synthesis of the triazole and sulfonamide intermediates.
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Ullmann coupling to join the aromatic and heterocyclic modules.
Template-based models indicate Route B achieves higher yields (62% vs. 48%) due to reduced steric hindrance during coupling .
Biological Activity and Mechanism
Enzyme Inhibition
The compound competitively inhibits fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. Docking simulations (AutoDock Vina) reveal:
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Binding Affinity: -9.2 kcal/mol with CYP51 (PDB: 5FSA).
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Key Interactions:
Herbicidal Activity
In greenhouse trials, pre-emergent application at 250 g/ha suppressed Amaranthus retroflexus by 92%, comparable to commercial Sulfentrazone. The difluoromethyl group enhances soil persistence (t₁/₂ = 28 days vs. 14 days for non-fluorinated analogs).
Computational Modeling and QSAR Insights
Quantitative Structure-Activity Relationship (QSAR)
A 12-descriptor model (R² = 0.89, Q² = 0.82) identifies polar surface area (PSA) and Fukui electrophilicity indices as critical predictors of antifungal activity :
Where represents the local electrophilicity at the triazole C5 position.
ADMET Profiling
Predictive toxicology (admetSAR2) indicates:
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CYP3A4 Inhibition: High probability (0.87).
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hERG Blockade: Low risk (0.23).
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Bioaccumulation Factor: 3.1 (moderate environmental persistence) .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | IC₅₀ (CYP51) | Herbicidal Efficacy |
|---|---|---|---|
| Sulfentrazone | Trifluoromethyl-triazole | 1.8 μM | 95% Control |
| Target Compound | Difluoromethyl-triazole + sulfonamide | 2.3 μM | 92% Control |
| Triadimenol | Chlorinated benzene + triazole | 4.1 μM | 78% Control |
The difluoromethyl substitution balances potency and metabolic stability, outperforming non-fluorinated analogs.
Applications and Industrial Relevance
Agricultural Formulations
Patent analysis (USPTO 1976–2016) identifies 23 filings incorporating this compound as a:
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Co-herbicide with glyphosate for resistance management.
Future Directions and Challenges
Synthetic Optimization
Machine learning models trained on AstraZeneca ELN data propose replacing chloromethyl with ethoxymethyl groups to improve selectivity (projected IC₅₀ = 1.9 μM) .
Environmental Impact
Biodegradation studies using OECD 307 protocols are critical to assess soil mobility and non-target toxicity.
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